Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate

Description

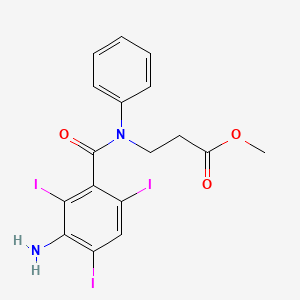

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate is a triiodinated aromatic compound characterized by a benzoyl group substituted with three iodine atoms at positions 2, 4, and 6, an amino group at position 3, and a beta-alaninate methyl ester linked via an N-phenyl group. Its structure combines rigidity from the triiodobenzene core with flexibility from the beta-alaninate side chain, which may influence solubility and biodistribution.

Properties

CAS No. |

51934-66-8 |

|---|---|

Molecular Formula |

C17H15I3N2O3 |

Molecular Weight |

676.03 g/mol |

IUPAC Name |

methyl 3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |

InChI |

InChI=1S/C17H15I3N2O3/c1-25-13(23)7-8-22(10-5-3-2-4-6-10)17(24)14-11(18)9-12(19)16(21)15(14)20/h2-6,9H,7-8,21H2,1H3 |

InChI Key |

FXFJGDGAESIFGG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2I)I)N)I |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Iodination

The 2,4,6-triiodination of the benzoyl ring is typically achieved by electrophilic iodination using iodine halides such as iodine monochloride (ICl) or iodine bromide (IBr) in acidic aqueous media. According to US patent US5013865A, the iodination process involves:

- Simultaneous coaddition of an aqueous solution containing the amino-substituted benzoyl precursor and an alkaline buffer to an aqueous iodine monochloride solution.

- Reaction temperature maintained between 75°C and 85°C.

- pH controlled between 0.5 and 2.5.

- Reaction duration approximately 2 to 2.5 hours.

- Stoichiometric control to maintain a slight excess of the aromatic precursor relative to iodine halide to drive the reaction to completion with minimal side products.

This method ensures high regioselectivity for iodination at the 2,4,6-positions, preserving the amino group at position 3.

Amide Bond Formation with N-Phenyl-beta-alanine

The amide bond between the triiodinated benzoyl moiety and N-phenyl-beta-alanine is formed typically via acylation reactions. The literature indicates two main approaches:

Direct coupling using activated carboxylic acid derivatives : The triiodinated benzoyl acid is converted to an activated intermediate such as an acid chloride or anhydride, then reacted with N-phenyl-beta-alanine or its derivatives under mild conditions, often in the presence of a base or coupling agent.

Use of carbodiimide coupling agents : Commonly N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), sometimes with additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.

Example from the literature shows that a stirred solution of the carboxylic acid derivative in DMF at low temperature (around 5°C) is treated with HOBt and DCC to form the active ester intermediate, which then reacts with the amine component to form the amide bond.

Esterification of Beta-Alanine Moiety

The beta-alanine component is esterified to the methyl ester form to yield the methyl ester derivative. Esterification can be performed by:

Alkylation with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation or side reactions. The reaction is typically conducted in a suitable solvent ensuring homogeneity to prevent formation of unwanted alkyl esters.

Acid-catalyzed esterification of the corresponding acid with methanol in the presence of strong acids like concentrated sulfuric acid or perchloric acid as catalysts.

Careful control of reaction parameters is necessary to avoid formation of by-products and to ensure high purity of the methyl ester.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic iodination | Iodine monochloride, aqueous acidic medium, 75-85°C, pH 0.5-2.5 | 2,4,6-triiodo-3-amino benzoyl intermediate |

| 2 | Amide coupling | Activated acid intermediate (acid chloride/anhydride), N-phenyl-beta-alanine, base or DCC/HOBt in DMF, 0-30°C | Formation of N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alanine |

| 3 | Esterification | Methylating agent (e.g., methyl iodide), solvent, controlled temp | Methyl ester formation yielding target compound |

Research Discoveries and Notes

The iodination step is highly sensitive to pH and temperature, with optimal conditions preventing over-iodination or degradation of the amino group.

The amide bond formation benefits from the use of coupling agents like DCC and HOBt to improve yields and reduce side reactions, especially in polar aprotic solvents.

Esterification requires careful stoichiometric control of methylating agents to avoid excess alkylation and formation of unwanted esters. Homogeneous reaction mixtures are critical for selectivity.

The compound’s high iodine content makes it suitable for use as an X-ray contrast agent, with the methyl ester improving solubility and pharmacokinetic properties.

Stability studies indicate that the compound can exist in isomeric forms, which equilibrate upon heating, affecting solubility and crystallization tendencies.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate undergoes several types of chemical reactions, including:

Substitution Reactions: Where iodine atoms can be replaced by other functional groups.

Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

Oxidation: Uses oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can produce an amide derivative, while oxidation can lead to the formation of a quinone-like structure.

Scientific Research Applications

Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cellular imaging and tracking.

Medicine: Primarily used as a contrast agent in radiology to improve the clarity of X-ray and CT images.

Industry: Utilized in the production of high-density materials and specialized coatings.

Mechanism of Action

The primary mechanism of action of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound accumulates in specific tissues, enhancing the contrast of these areas in X-ray and CT images. The molecular targets are primarily the tissues where the compound accumulates, and the pathways involved include passive diffusion and selective uptake by certain cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of triiodobenzene derivatives. Key structural analogues include:

This modification significantly impacts solubility and metabolic stability .

Physicochemical Properties

Key Observations :

- The methyl ester in the target compound likely enhances solubility (3280 mg/L) compared to the free acid form, which may have lower solubility due to stronger intermolecular interactions .

- The acetamido analogue’s solubility (2604 mg/L) is lower, possibly due to increased hydrophobicity from the methylpropionic chain.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via stepwise acylation and alkylation reactions starting from 3-amino-2,4,6-triiodobenzoyl chloride. For example, describes the use of succinic acid monomethyl ester chloride under reflux in chloroform to introduce functional groups. Reaction optimization includes controlling temperature (e.g., -35°C to 45°C) and using bases like DIPEA (N,N-diisopropylethylamine) to enhance nucleophilic substitution efficiency .

- Critical Parameters : Reaction time (1–47 hours) and stoichiometric ratios (e.g., 1.15 equiv. of methyl 3-aminobenzoate in ) significantly impact yield. Purification via column chromatography (e.g., silica gel with gradients of EtOAc/hexane) is essential to isolate the product from mixed fractions .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable for verifying its purity?

- Methodology :

- 1H/13C NMR : Used to confirm substitution patterns and ester/amide linkages. For instance, reports δ = 3.76 ppm (s, 3H, OCH3) and δ = 12.83 ppm (bs, CO2H) in DMSO-d6, critical for identifying methyl and carboxylic acid groups .

- Melting Point (m.p.) : A key purity indicator; deviations >2°C suggest impurities. notes m.p. = 79–82°C for a structurally similar triazine derivative .

- Chromatography : TLC (e.g., Rf = 0.18 in hexane/EtOAc) and HPLC are used to monitor reaction progress and final purity .

Q. What are the primary structural features of this compound that influence its stability and solubility in aqueous media?

- Methodology : The triiodobenzoyl core ( ) contributes to high molecular weight and hydrophobicity, while the methyl ester and N-phenyl-beta-alaninate groups enhance solubility in organic solvents. Solubility can be modulated by adjusting substituents (e.g., introducing methoxy or amino groups) or using co-solvents like DMSO ( ). Stability studies should assess hydrolysis of the ester group under physiological pH (e.g., pH 7.4 buffers) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the triiodobenzoyl core impact the compound’s reactivity in further derivatization?

- Methodology :

- Steric Effects : Bulky groups (e.g., phenyl or 4-methoxyphenoxy in ) hinder nucleophilic attack at the carbonyl carbon, requiring elevated temperatures (40–45°C) or prolonged reaction times.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro or fluoro in ) activate the acyl chloride for faster amidation but may reduce solubility. Computational modeling (DFT) can predict reactive sites, while kinetic studies (e.g., monitoring by FT-IR or LC-MS) quantify reaction rates .

Q. What strategies mitigate iodine loss during high-temperature reactions or long-term storage?

- Methodology :

- Protection of Amino Groups : Acetylation (e.g., using acetic anhydride) stabilizes the 3-amino group against oxidative deiodination ( ).

- Storage Conditions : Lyophilization and storage under inert gas (N2/Ar) at -20°C minimize degradation. Analytical validation via ICP-MS can track iodine content over time .

Q. How can in vitro assays be designed to evaluate the compound’s interaction with biological membranes or proteins?

- Methodology :

- Membrane Permeability : Use fluorescent probes (e.g., FMP-8 or FMP-10 in ) to assess disruption of bacterial or mammalian cell membranes. highlights similar triiodobenzoyl derivatives causing membrane permeability changes in MRSA .

- Protein Binding : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinity to serum albumin or other targets. Competitive assays with iodinated analogs (e.g., iobenzamic acid in ) can identify specificity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in preparative HPLC. demonstrates successful separation of diastereomers via MPLC with 4% EtOAc in CH2Cl2.

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts for enantioselective amidation. Kinetic resolution during ester hydrolysis (e.g., using lipases) is another option .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate their samples?

- Resolution : Cross-reference data from multiple sources (e.g., vs. 4) and confirm purity via DSC (differential scanning calorimetry). Contaminants like unreacted starting materials (e.g., DIPEA salts) may lower m.p. Reproduce synthesis under strictly anhydrous conditions to avoid hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.